
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid, also known as DBDPE or DecaBDE, is a flame retardant that has been widely used in various industrial and consumer products. Its unique chemical structure and properties have made it an important component in the manufacturing of plastics, textiles, and electronics. However, concerns have been raised about its potential environmental and health impacts, which have led to restrictions and bans on its use in several countries.
Mecanismo De Acción
Further research on the mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to better understand its flame retardant properties and potential health impacts.
- Risk assessment: Continued evaluation of the potential risks of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to human health and the environment to inform regulatory decisions.
- Sustainable manufacturing: Research on sustainable manufacturing processes for 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid and other flame retardants to reduce their environmental and health impacts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has several advantages and limitations for lab experiments, including:
Advantages:
- High purity and stability: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can be synthesized with high purity and stability, which makes it suitable for lab experiments.
- Controlled exposure: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid can be administered at different doses and exposure levels to study its effects on organisms.
- Standardized methods: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid testing methods have been standardized by regulatory agencies, which ensures consistency and comparability of results.
Limitations:
- Limited solubility: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has limited solubility in water and other solvents, which can limit its use in some experiments.
- High cost: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid synthesis and testing can be expensive, which can limit its availability for some researchers.
- Ethical concerns: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid testing on animals raises ethical concerns and requires careful consideration of alternative methods.
Direcciones Futuras
There are several future directions for research on 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid, including:
- Alternative flame retardants: Research on alternative flame retardants that are less toxic and more sustainable than 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid.
- Environmental fate and transport: Research on the environmental fate and transport of 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid to better understand its persistence and bioaccumulation potential.
-
Métodos De Síntesis
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid is synthesized by the reaction of 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane with sodium sulfonate under high temperature and pressure. The resulting product is then treated with sodium hydroxide to form the final compound. The synthesis process is complex and requires careful handling of the reactants and products to ensure high purity and yield.
Aplicaciones Científicas De Investigación
5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been extensively studied for its flame retardant properties and its potential environmental and health impacts. It has been used in various scientific research applications, including:
- Toxicity testing: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been tested for its toxicity to aquatic organisms, mammals, and human cells. Studies have shown that it can cause adverse effects on the reproductive, developmental, and immune systems of some species.
- Environmental monitoring: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been detected in various environmental media, including air, water, sediment, and biota. Its persistence and bioaccumulation potential have raised concerns about its potential impacts on ecosystems.
- Risk assessment: 5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid has been evaluated for its potential risks to human health and the environment. Regulatory agencies have used the available scientific data to set limits on its use and emissions.
Propiedades
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-13(16)3-1-2-6-14-21(17,18)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9,14H,1-3,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSXJJJBNPGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)
![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)
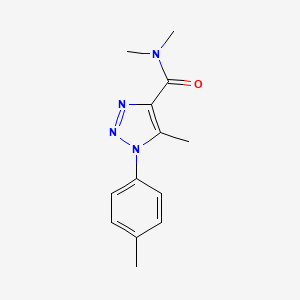
![1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
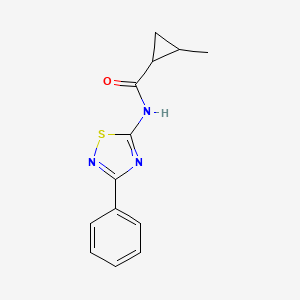
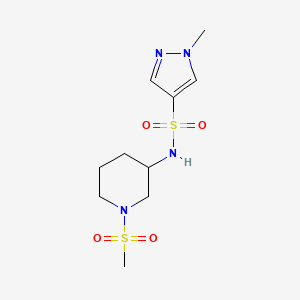
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
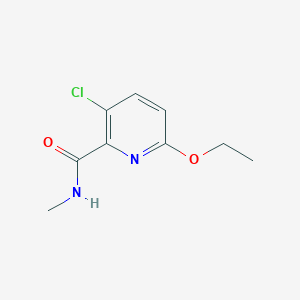
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)
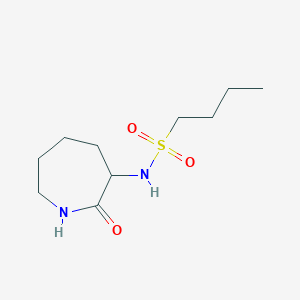
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B7530869.png)